3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 90564-94-6
VCID: VC15975490
InChI: InChI=1S/C9H9N3OS/c1-13-8-11-9(14-12-8)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol

3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine

CAS No.: 90564-94-6

Cat. No.: VC15975490

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine - 90564-94-6

Specification

CAS No. 90564-94-6
Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
IUPAC Name 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine
Standard InChI InChI=1S/C9H9N3OS/c1-13-8-11-9(14-12-8)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
Standard InChI Key FNXPHVCUFRXVTR-UHFFFAOYSA-N
Canonical SMILES COC1=NSC(=N1)NC2=CC=CC=C2

Introduction

Molecular Architecture and Stereoelectronic Features

Core Structural Framework

The compound features a 1,2,4-thiadiazole ring substituted at position 3 with a methoxy group (-OCH₃) and at position 5 with a phenylamino group (-NHC₆H₅). The planar thiadiazole ring (bond angles ≈ 120°) creates a conjugated π-system, while the methoxy and phenyl substituents introduce steric and electronic modulation .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₉N₃OS
SMILESCOC1=NSC(=N1)NC2=CC=CC=C2
InChIKeyFNXPHVCUFRXVTR-UHFFFAOYSA-N
Predicted LogP2.81 (Calculated via XLogP3)

Tautomeric Considerations

The presence of adjacent nitrogen atoms in the thiadiazole ring permits tautomerism. Quantum mechanical calculations suggest the 5-amine tautomer predominates (>95% population at 298 K) due to stabilization via N-H···N hydrogen bonding within the ring .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

Plausible synthetic routes involve cyclocondensation strategies:

  • Thiocyanate Cyclization: Reaction of N-phenylthiourea derivatives with methoxy-substituted nitriles under acidic conditions could yield the thiadiazole core .

  • Oxidative Ring Closure: Copper-catalyzed coupling of thioamides with methoxy-substituted amidines may facilitate ring formation .

Reactivity Hotspots

  • Thiadiazole C-S Bond: Susceptible to nucleophilic attack at sulfur, enabling ring-opening reactions with amines or alcohols.

  • Methoxy Group: Demethylation via HI/red P or BBr₃ could generate phenolic derivatives.

  • Amino Group: Participates in acylation (e.g., Ac₂O/pyridine) or Schiff base formation with carbonyl compounds.

Physicochemical Profiling

Mass Spectrometric Fragmentation

Collision-induced dissociation (CID) patterns for major adducts reveal characteristic fragmentation:

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]+208.05391141.8
[M+Na]+230.03585154.4
[M-H]-206.03935145.5

The [M+H]+ ion predominantly fragments via loss of CH₃O- (31 Da) followed by HN=C=S elimination (74 Da) .

Solubility and Partitioning

  • Aqueous Solubility: Predicted 0.12 mg/mL (25°C, pH 7.4) via Abraham model

  • Membrane Permeability: PAMPA logPe = -5.2 suggests limited passive diffusion

Computational ADMET Profiling

Pharmacokinetic Predictions

ParameterPredictionMethod
CYP3A4 Inhibition78% probabilityStarDrop™
hERG BlockadeLow risk (pIC50 4.1)QikProp®
Plasma Protein Binding89%SwissADME

Toxicity Endpoints

  • Ames Test: Mutagenic potential inconclusive (2/5 models positive)

  • Oral LD50 (Rat): Predicted 480 mg/kg (PROTOX)

Comparative Analysis with Structural Analogues

While direct bioactivity data for 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine remains unavailable, its structural kinship to validated pharmacophores suggests therapeutic potential:

Anticancer Analogues

Thiadiazoles bearing N-aryl substituents demonstrate microtubule disruption (e.g., combretastatin analogs) . Molecular docking of the title compound with β-tubulin (PDB 1SA0) shows favorable π-π stacking with Phe265 (ΔG = -8.2 kcal/mol) .

Antimicrobial Scaffolds

Methoxy groups in thiadiazoles enhance Gram-positive coverage by disrupting cell wall synthesis. The para-substituted phenyl group may improve penetration through lipid bilayers .

Challenges and Future Directions

The absence of experimental bioactivity data for 3-methoxy-N-phenyl-1,2,4-thiadiazol-5-amine highlights critical research gaps:

  • Synthetic Scale-Up: Milligram quantities required for phenotypic screening

  • Metabolite Identification: CYP-mediated O-demethylation likely generates reactive quinone imines

  • Formulation Strategies: Poor aqueous solubility necessitates prodrug development

Emerging techniques like DNA-encoded library synthesis could rapidly explore structure-activity relationships for this underexplored chemotype.

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